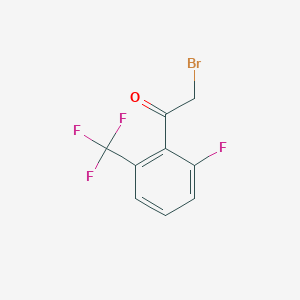

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

描述

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound featuring a phenacyl (bromoacetyl) group attached to a fluorinated benzene ring. Its structure includes a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring, with a bromine atom on the acetyl group.

属性

IUPAC Name |

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJIOWQNVZGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381128 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223785-85-1 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-6-(trifluoromethyl)acetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation .

化学反应分析

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-6-(trifluoromethyl)phenacyl bromide serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

- Synthesis of Heterocycles : The compound is employed in the synthesis of various bioactive heterocycles. For instance, it can react with thiourea derivatives to form thiazole compounds under specific catalytic conditions.

Medicinal Chemistry

Drug Development Potential

The compound has garnered attention for its potential use in drug development, particularly as an inhibitor for specific enzymes. Its electrophilic nature allows it to interact with nucleophiles, making it suitable for probing enzyme mechanisms.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, one study reported IC50 values as low as 0.16 μM against MCF-7 breast cancer cells and 0.12 μM against WM266.4 melanoma cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative of this compound | MCF-7 | 0.16 |

| Derivative of this compound | WM266.4 | 0.12 |

Biochemical Research

Enzyme Mechanism Studies

The compound is utilized in biochemical assays to study enzyme mechanisms due to its ability to form covalent adducts with biomolecules.

- Protein Labeling : It acts as a labeling agent in proteomics, allowing researchers to track and study protein interactions within biological systems.

Case Study 1: Antiproliferative Effects

A recent investigation focused on synthesizing thiazole-based compounds using derivatives of phenacyl bromides, including this compound. The results indicated substantial antiproliferative activity against various cancer cell lines, emphasizing the compound's potential in anticancer drug development.

Case Study 2: Synthesis of β-Keto Sulfones

In another study, the compound was reacted with benzenesulfinic acid ammonium salt under heat to produce β-keto sulfones, showcasing its versatility as an intermediate in organic synthesis.

作用机制

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various substituted products. The fluoro and trifluoromethyl groups enhance the compound’s reactivity and stability by influencing the electronic properties of the phenyl ring .

相似化合物的比较

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide

- Structure : Differs by an additional bromine at the 3-position of the benzene ring.

- Molecular Formula : C₉H₄Br₂F₄O

- Molecular Weight : 363.93 g/mol

- CAS : 1980054-05-4

- Key Differences: The extra bromine increases molecular weight by ~106 g/mol compared to the target compound. Enhanced steric hindrance and electronic effects may reduce reactivity in SN₂ reactions compared to mono-brominated analogs .

2-Fluoro-6-(trifluoromethyl)benzyl Bromide

- Structure : Bromine is on a benzyl (-CH₂Br) group instead of a phenacyl (-COCH₂Br) group.

- Molecular Formula : C₈H₅BrF₄

- Molecular Weight : 257.03 g/mol

- CAS : 239087-08-2

- Key Differences :

4-(Trifluoromethyl)phenacyl Bromide

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | |

|---|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzyl Br | Not reported | Not reported | Not reported | |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 85–87 | 232 | 1.489 |

Notes:

- The benzoic acid derivative (CAS 32890-94-1) shares the same fluorinated aromatic backbone but lacks bromine, resulting in lower molecular weight (208.11 g/mol) and distinct applications in carboxylation reactions .

Market and Commercial Availability

- Suppliers: Advanced Technology & Industrial Co., Ltd. (Hong Kong) and Thermo Scientific™ list fluorinated benzyl bromides, indicating robust commercial demand for fluorinated intermediates .

- Pricing : Benzyl bromides (e.g., Thermo Scientific’s 257.03 g/mol variant) are priced at promotional rates, reflecting their utility in high-value applications .

生物活性

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound with significant potential in both synthetic chemistry and biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group and a bromine atom, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₉H₅BrF₄O

- Molecular Weight : 285.04 g/mol

- CAS Number : 223785-85-1

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic attacks on the carbonyl carbon. The electron-withdrawing effects of the fluorine atoms enhance the compound's stability and reactivity, allowing it to participate in various biochemical pathways.

1. Enzyme Mechanisms

The compound has been employed in studies investigating enzyme mechanisms due to its ability to modify protein properties through the introduction of the bulky trifluoromethyl group. This modification can significantly affect enzyme activity and substrate specificity, making it a valuable tool in biochemical research.

2. Pharmaceutical Development

This compound has been utilized in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, which are crucial for drug efficacy .

3. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of trifluoromethyl groups has been linked to increased biological activity due to enhanced membrane permeability and interactions with bacterial targets .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, showed potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC₅₀ values for these compounds indicated significant enzyme inhibition, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Anticonvulsant Activity

In another investigation, related compounds were tested for anticonvulsant activity using a picrotoxin-induced convulsion model. The results showed that certain derivatives exhibited high efficacy in preventing seizures, highlighting the potential therapeutic applications of fluorinated phenacyl bromides in neurology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | Benzyl derivative | Moderate enzyme inhibition |

| 2-Fluoro-3-(trifluoromethyl)phenacyl bromide | Phenacyl derivative | High anticonvulsant activity |

| 2-Bromo-6-(trifluoromethyl)phenacyl bromide | Brominated variant | Enhanced antimicrobial properties |

常见问题

Q. What are the recommended synthetic routes for 2-fluoro-6-(trifluoromethyl)phenacyl bromide, and how can its purity be validated?

Methodological Answer: The synthesis typically starts with halogenation or trifluoromethylation of a pre-functionalized aromatic precursor. For example:

Friedel-Crafts acylation : React 2-fluoro-6-(trifluoromethyl)benzene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Nucleophilic substitution : Substitute a halogen atom (e.g., chlorine) in 2-fluoro-6-(trifluoromethyl)acetophenone with bromide using HBr or NaBr under acidic conditions.

Purity Validation:

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to confirm >98% purity.

- Spectroscopy : Compare -NMR (δ 4.8–5.2 ppm for the α-proton adjacent to Br) and -NMR (δ -60 to -65 ppm for CF₃) with literature data .

- Elemental Analysis : Confirm Br content via combustion analysis (theoretical Br: ~25%).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant apron, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Fire Safety : Avoid water or foam extinguishers; use CO₂ or dry chemical suppressants. Cool nearby containers with water to prevent thermal decomposition (~112°C flash point) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose as halogenated waste. Avoid dust generation to prevent respiratory irritation (H335 hazard) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-F stretches (CF₃) at 1100–1200 cm⁻¹.

- Mass Spectrometry : Look for the molecular ion peak at m/z 284 (M⁺) and characteristic fragmentation patterns (e.g., loss of Br, m/z 205).

- -NMR : The trifluoromethyl group appears as a quartet (δ -62 ppm, ~12 Hz), while the ortho-fluorine resonates at δ -110 ppm .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and predict regioselectivity in nucleophilic substitutions. For example, calculate activation energies for bromide displacement by amines or thiols .

- Solvent Optimization : Simulate solvent effects (e.g., DMF vs. THF) using COSMO-RS to maximize yield in SN₂ reactions. Polar aprotic solvents enhance reactivity due to stabilization of ionic intermediates.

- Kinetic Studies : Perform Arrhenius analysis (25–80°C) to determine rate constants for competing pathways (e.g., hydrolysis vs. substitution).

Q. How can conflicting data on the hydrolytic stability of this compound be resolved?

Methodological Answer:

-

Controlled Hydrolysis Experiments :

pH Temperature (°C) Half-life (t₁/₂) 3 25 >48 h 7 25 12 h 10 25 2 h -

Mechanistic Analysis : Use -labeling and LC-MS to track hydrolysis pathways. Acidic conditions favor protonation of the carbonyl, reducing nucleophilic attack, while alkaline conditions accelerate Br⁻ displacement.

-

Cross-Validation : Compare kinetic data with computational models (e.g., Hammett plots for substituent effects) .

Q. What strategies mitigate side reactions during esterification or alkylation using this compound?

Methodological Answer:

- Microwave/Ultrasound Assistance : Reduce reaction time from 24 h to 1–2 h by enhancing mixing and energy transfer (e.g., 50 W ultrasound, 100°C microwave), minimizing thermal decomposition .

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired cross-reactions.

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve bromide displacement efficiency.

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The CF₃ group increases electrophilicity at the carbonyl carbon (Hammett σₚ ≈ 0.54), accelerating nucleophilic attacks (e.g., Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and K₂CO₃).

- Steric Effects : Ortho-fluorine and CF₃ create steric hindrance, reducing yields in bulky nucleophile reactions. Mitigate by using smaller ligands (e.g., XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。